6-Bromoandrostenedione
Overview
Description
6-Bromoandrostenedione is a chemical compound with the formula C19H25BrO2 . It contains a total of 47 atoms, including 25 Hydrogen atoms, 19 Carbon atoms, 2 Oxygen atoms, and 1 Bromine atom . It is known as an aromatase inhibitor and is used to increase testosterone levels in the body .
Synthesis Analysis
6-Bromoandrostenedione derivatives with a 2,2-Dimethyl or 2-Methyl group have been synthesized to gain insight into the mechanism for irreversible inactivation of aromatase . The 2,2-dimethyl-6β- and 6α-bromo steroids were found to be extremely powerful inhibitors .
Molecular Structure Analysis
The 6-Bromoandrostenedione molecule contains a total of 50 bonds. There are 25 non-H bonds, 3 multiple bonds, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, and 2 ketones (aliphatic) .
Chemical Reactions Analysis
The chemical formula of 6-Bromoandrostenedione is the basis of stoichiometry in chemical equations, i.e., the calculation of relative quantities of reactants and products in chemical reactions .
Physical And Chemical Properties Analysis
6-Bromoandrostenedione has a molecular weight of 365.305, a density of 1.4±0.1 g/cm3, and a boiling point of 467.0±45.0 °C at 760 mmHg .
Scientific Research Applications
Aromatase Inhibition
6-Bromoandrostenedione is known to be a potent inhibitor of aromatase, an enzyme that converts androgens into estrogens . The compound’s 6beta isomer is a mechanism-based irreversible inhibitor of aromatase . This property makes it a useful tool in scientific research for studying the role of estrogens in various biological processes.
Pharmacological Tool
Due to its ability to inhibit aromatase, 6-Bromoandrostenedione can serve as a pharmacological tool with potential therapeutic applications . It can be used to study the effects of reduced estrogen production in various disease models.
Selective P-450 Cytochrome Inhibition
6-Bromoandrostenedione has shown high selectivity of inhibition among P-450 cytochromes . This makes it a valuable tool in research for studying the function and regulation of this important class of enzymes.
Probing the Active Site of Aromatase
6-Bromoandrostenedione and other 6-substituted androgens may be useful probes into the nature of the active site and mechanism of action of aromatase . This can help in understanding the structure-function relationship of this enzyme.
Studying Steroid Biochemistry
The stereochemistry of 6-Bromoandrostenedione determines its mode of aromatase inhibition . This makes it a useful compound for studying the biochemical properties of steroids and their interactions with enzymes.
Development of New Aromatase Inhibitors
The unique properties of 6-Bromoandrostenedione can guide the development of new aromatase inhibitors . By studying its mechanism of action, researchers can design more effective and selective inhibitors for therapeutic use.
Mechanism of Action
Target of Action
6-Bromoandrostenedione (6-BAD) primarily targets the aromatase enzyme , also known as estrogen synthetase . Aromatase is a unique cytochrome P-450 enzyme that catalyzes the synthesis of estrone and estradiol from androgens .
Mode of Action
6-Bromoandrostenedione acts as an aromatase inhibitor . It has two isomers, 6α-Bromoandrostenedione (6α-BrA) and 6β-Bromoandrostenedione (6β-BrA), which interact differently with the aromatase enzyme . The 6α-BrA isomer is a competitive inhibitor of aromatase, while the 6β-BrA isomer is a mechanism-based irreversible inhibitor .
Biochemical Pathways
The primary biochemical pathway affected by 6-Bromoandrostenedione is the aromatization process . This process involves three oxygenations at the C-19 position of the androgens, followed by the eventual loss of the C-19 angular methyl group and the elimination of the 1β,2β-hydrogens, resulting in aromatization of the A-ring of the androgen molecule to the estrogen .
Pharmacokinetics
It is known that the compound’s inhibitory effect on aromatase is dependent on the concentration of the compound and the presence of nadph .
Result of Action
The inhibition of aromatase by 6-Bromoandrostenedione leads to an increase in testosterone levels and a decrease in estrogen levels . This can have various molecular and cellular effects, including the promotion of muscle growth and the treatment of estrogen-dependent diseases such as breast cancer .
Action Environment
The action of 6-Bromoandrostenedione can be influenced by various environmental factors. For example, the presence of excess substrate in the preincubation mixture can hinder the inactivation of aromatase by 6β-BrA . Additionally, the compound’s selectivity among P-450 cytochromes suggests that it may be affected by factors that influence the activity of these enzymes .
Safety and Hazards
properties
IUPAC Name |
(6R,8R,9S,10R,13S,14S)-6-bromo-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrO2/c1-18-7-5-11(21)9-15(18)16(20)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,16H,3-8,10H2,1-2H3/t12-,13-,14-,16+,18+,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWQRBIGKRAICT-DQXCSHPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=CC(=O)CCC34C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H](C4=CC(=O)CC[C@]34C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10959474 | |
Record name | 6-Bromoandrost-4-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoandrostenedione | |
CAS RN |
38632-00-7 | |
Record name | 6-Bromoandrostenedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038632007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Bromoandrost-4-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10959474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6.BETA.-BROMOANDROSTENEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RJEYOWUDT6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 6-Bromoandrostenedione interact with the aromatase enzyme?
A1: 6-Bromoandrostenedione acts as an inhibitor of aromatase, the enzyme responsible for converting androgens (like testosterone) into estrogens (like estradiol). Interestingly, the stereochemistry at the 6th carbon position significantly influences the type of inhibition:
- 6α-Bromoandrostenedione: This epimer acts as a competitive inhibitor of human placental aromatase. This means it competes with the natural substrate (androstenedione) for binding to the enzyme's active site, thus blocking estrogen synthesis. [, ]
- 6β-Bromoandrostenedione: This epimer functions as a mechanism-based irreversible inhibitor (also known as a suicide substrate). It initially binds to the enzyme and undergoes some catalytic steps. This leads to the formation of a reactive intermediate that irreversibly binds to the aromatase enzyme, permanently inactivating it. [, ]
Q2: How does the structure of 6-Bromoandrostenedione relate to its inhibitory activity on aromatase?
A2: Research indicates that modifications to the 6-Bromoandrostenedione structure can significantly impact its inhibitory activity and mechanism:
- Stereochemistry at the 6th position: As mentioned earlier, the α and β epimers display distinct modes of inhibition (competitive vs. irreversible). This highlights the importance of stereochemistry in determining the interaction with the aromatase enzyme. [, ]
- 2,2-dimethyl substitution: Introducing two methyl groups at the 2nd carbon position of 6β-Bromoandrostenedione (creating 2,2-dimethyl-6β-bromoandrostenedione) dramatically alters its activity. While still a potent inhibitor, this derivative loses its ability to irreversibly inactivate aromatase, likely due to steric hindrance within the enzyme's active site. []
- 2-methyl and 1,4-diene modifications: Adding a single methyl group at the 2nd carbon and introducing a 1,4-diene system does not hinder the irreversible inactivation of aromatase. In fact, the 2-methyl-1,4-diene-6β-bromoandrostenedione derivative demonstrates an even faster inactivation rate than the parent 6β-Bromoandrostenedione. []
Q3: Is 6-Bromoandrostenedione selective for aromatase, or does it affect other enzymes?
A: Research indicates that 6-Bromoandrostenedione exhibits high selectivity for aromatase. Both the α and β epimers were found to be ineffective in inhibiting drug-metabolizing activities in rabbit liver microsomes, which contain various cytochrome P450 enzymes. This suggests a high degree of specificity towards aromatase. [, ]
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